Home > Products > Screening Compounds P103828 > 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one - 4425-23-4

7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Catalog Number: EVT-281089
CAS Number: 4425-23-4
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
It is a monoamine oxydase inhibitor (MAOI). Derivative of heterocyclic row synthetic
It enhances the toxicity of the Phenamine group and of Tryptamine. It highly potentiates the headshaking caused by 4, 5-oxytryptophan in albino mice.,Its activity as a MAO inhibitor is close to that of harmine, but it differs in enhancing the effect of soporifics in relatively small doses and causing by itself, in high doses, a sleep lasting 15 mn to 2 hours.
RLX is an inhibitor of PI3K/akt/FoxO3a signalling in experimental colon cancer.

Compound Description: While the exact structure isn't provided in the abstracts, this metabolite is formed through in vivo metabolism of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one in rhesus monkeys and rats []. It was characterized using UV, IR, 1H-NMR, DC-NMR, and mass spectrometry, with its structure further confirmed via partial synthesis []. This metabolite lacks bronchodilatory activity [].

Metabolite 2

Compound Description: Similar to Metabolite 1, the specific structure of this metabolite isn't detailed in the abstracts. It also originates from the in vivo metabolism of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one in rhesus monkeys and rats []. It was characterized using the same spectroscopic techniques as Metabolite 1, with its structure confirmed by partial synthesis []. This metabolite also does not exhibit bronchodilatory activity [].

Ambroxol

Compound Description: Ambroxol is a clinically used mucolytic agent, meaning it helps to break down mucus. It is often prescribed to treat respiratory diseases with excessive mucus production [].

Relevance: While not structurally similar to 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, ambroxol was investigated in combination with the target compound for potential synergistic effects on asthma treatment in guinea pigs []. This suggests potential therapeutic applications for 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one in conjunction with existing medications.

Synthesis Analysis

The synthesis of 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors through condensation reactions.

Key Steps in Synthesis:

  1. Starting Materials: The synthesis often begins with readily available quinazoline derivatives and azepine precursors.
  2. Reagents: Common reagents include acid catalysts (such as p-toluenesulfonic acid) and bases for neutralization during the reaction.
  3. Conditions: Reactions are usually performed under reflux conditions in solvents like ethanol or dimethylformamide to facilitate the cyclization process.
  4. Purification: Post-synthesis purification can be achieved through recrystallization or chromatography techniques to isolate the desired product.

The precise conditions can vary significantly depending on the specific approach taken in the laboratory setting.

Molecular Structure Analysis

The molecular structure of 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one features a fused ring system comprising a quinazoline moiety and an azepine ring.

Structural Characteristics:

  • Ring System: The compound contains a seven-membered azepine ring fused to a quinazoline framework.
  • Functional Groups: The presence of a carbonyl group at position 12 contributes to its reactivity and biological activity.
  • Geometric Configuration: The stereochemistry around the nitrogen atoms in the rings plays a crucial role in determining the compound’s biological interactions.

The InChIKey for this compound is HTLIIBRHXAULMB-UHFFFAOYSA-N, which can be used for database searches to find more detailed structural information .

Chemical Reactions Analysis

6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one participates in various chemical reactions owing to its functional groups.

Notable Reactions:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack by amines or alcohols.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under specific conditions using reducing agents such as lithium aluminum hydride.
  • Rearrangements: Under acidic or basic conditions, rearrangements may occur leading to different structural isomers.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

The mechanism of action of 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one is primarily linked to its role as an inhibitor of collagen production and as an antihistaminic agent.

Proposed Mechanisms:

  • Collagen Inhibition: The compound may interfere with fibroblast function or collagen synthesis pathways by inhibiting specific enzymes involved in collagen formation.
  • Antihistaminic Activity: It likely acts on histamine receptors (possibly H1 receptors), blocking histamine-induced physiological responses such as inflammation and allergic reactions.

Further studies are necessary to elucidate the exact pathways and molecular targets involved in its action.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one are essential for understanding its behavior in various environments.

Key Properties:

  • Melting Point: Specific melting point data may vary based on purity but is typically around 100–120 °C.
  • Solubility: The compound is generally soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: It exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature variations.

These properties influence its handling and application in laboratory settings.

Applications

6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one has several scientific applications:

Potential Applications:

  1. Pharmaceutical Development: Its ability to inhibit collagen production makes it a candidate for treating fibrotic diseases.
  2. Antihistamine Research: The antihistaminic properties suggest potential use in allergy treatments or respiratory conditions.
  3. Biochemical Studies: It serves as a useful tool for studying collagen metabolism and histamine-related pathways.

Ongoing research continues to explore its full therapeutic potential and mechanisms within biological systems .

Pharmacological Mechanisms of Action

Immunomodulatory Effects on Cell-Mediated and Humoral Immunity

6H,7H,8H,9H,10H,12H-Azepino[2,1-b]quinazolin-12-one (RLX) demonstrates significant immunomodulatory activity by targeting key pathways in allergic and inflammatory responses. In rat models of systemic anaphylaxis, RLX administered orally at 10–20 mg/kg effectively inhibits antigen-induced mast cell degranulation, a critical process in type I hypersensitivity reactions. This inhibition directly reduces the release of preformed mediators like histamine from peritoneal mast cells and lung tissues [1]. Histamine is a primary driver of early-phase allergic responses, causing vasodilation, vascular permeability, and bronchoconstriction. By suppressing its release, RLX disrupts the initiation cascade of humoral immunity-mediated allergic inflammation [1].

Concurrently, RLX enhances the outflow of prostaglandin E (PGE) from lung tissues. PGE exhibits dual immunoregulatory roles: it suppresses mast cell activation and inhibits T-cell proliferation and cytokine production. This suggests RLX may attenuate both antibody-mediated (humoral) and T-cell-driven (cell-mediated) immune pathways. The compound’s ability to modulate these mediators positions it as a broad-spectrum immunomodulator with potential applications in allergic asthma and autoimmune conditions [1].

Table 1: Immunomodulatory Effects of RLX in Experimental Models

Target PathwayEffect of RLXBiological OutcomeExperimental System
Mast Cell DegranulationInhibitionReduced release of preformed mediatorsRat peritoneal mast cells
Histamine ReleaseSignificant suppressionAttenuated early-phase allergic responseRat mesenteries/lung tissue
Prostaglandin E (PGE)Increased outflowAnti-inflammatory and immunoregulatory activityRat lung tissue

Bronchodilatory Pathways via Mast Cell Stabilization and Enzyme Inhibition

RLX exerts potent bronchodilatory effects through a multi-targeted mechanism resembling cromoglycate and aminophylline, but with distinct advantages in oral efficacy and duration. Central to its action is the inhibition of calcium ion (Ca²⁺) influx into mast cells. In rat peritoneal mast cells, RLX significantly reduces ⁴⁵Ca uptake, preventing the intracellular calcium surges required for mast cell degranulation and mediator release [1]. This stabilization of mast cells is complemented by dual enzyme inhibition:

  • cAMP Phosphodiesterase (PDEase) Suppression: RLX decreases lung PDEase activity, leading to elevated intracellular cAMP levels in airway smooth muscle cells. cAMP acts as a second messenger that promotes muscle relaxation and bronchodilation [1].
  • Lipoxygenase Inhibition: By reducing lipoxygenase activity in lung tissues, RLX curtails the synthesis of leukotrienes (LTB4, LTC4, LTD4), potent mediators of bronchoconstriction, mucus secretion, and airway hyperresponsiveness [1].

This combination—mast cell stabilization coupled with cAMP elevation and leukotriene suppression—results in synergistic bronchodilation. Unlike short-acting β-agonists, RLX targets upstream inflammatory pathways, providing a longer duration of action suitable for chronic management. Its oral efficacy further distinguishes it from inhaled cromoglycate, offering a compliance advantage [1].

Table 2: Bronchodilatory Mechanisms of RLX vs. Reference Compounds

Mechanistic FeatureEffect of RLXDisodium CromoglycateAminophylline
Mast Cell StabilizationStrong inhibition of degranulationPrimary mechanismWeak effect
cAMP ElevationPDEase inhibitionMinimalPDEase inhibition
Leukotriene SuppressionLipoxygenase inhibitionNoneNone
Calcium Influx BlockInhibits ⁴⁵Ca uptakeIndirectNot reported
Oral BioavailabilityEffectiveLowEffective

Anti-Inflammatory Activity in Hypersensitivity and Arthritic Models

The anti-inflammatory profile of RLX extends beyond allergic models to include broader hypersensitivity and arthritic responses, driven by its multifaceted inhibition of inflammatory cascades. In systemic anaphylaxis models, RLX’s suppression of histamine release and lipoxygenase activity directly impacts the arachidonic acid pathway, reducing the generation of pro-inflammatory eicosanoids [1]. This aligns with its efficacy in type III/IV hypersensitivity reactions, where leukotrienes and prostaglandins perpetuate tissue damage.

Notably, RLX’s upregulation of PGE in lungs reveals a nuanced mechanism. While PGE₂ can be pro-inflammatory in some contexts, it also inhibits neutrophil chemotaxis, suppresses T-cell activation, and induces regulatory T cells. In arthritic models, this may contribute to resolving chronic inflammation. The compound’s simultaneous suppression of calcium influx and histamine release further dampens acute inflammatory signaling, potentially mitigating edema and pain in joint tissues [1]. These attributes position RLX as a candidate for diseases like rheumatoid arthritis, where mast cells and leukotrienes drive synovial inflammation. However, in vivo data in arthritic models remains inferred from mechanistic studies in hypersensitivity systems [1].

Table 3: Key Identifiers of 6H,7H,8H,9H,10H,12H-Azepino[2,1-b]quinazolin-12-one

PropertyValue
IUPAC Name6H,7H,8H,9H,10H,12H-Azepino[2,1-b]quinazolin-12-one
CAS Number4425-23-4
Molecular FormulaC₁₃H₁₄N₂O
Molecular Weight214.26 g/mol
SMILESO=C1N2C(CCCCC2)=NC3=C1C=CC=C3
Key Derivatives2-Iodo analog (CAS 61938-70-3)

Properties

CAS Number

4425-23-4

Product Name

6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2

InChI Key

HTLIIBRHXAULMB-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=O)N2CC1

Solubility

Soluble in DMSO

Synonyms

7,8,9,10-tetrahydroazepino(2,1-b)quinazolin-12(6H)-one
7,8,9,10-tetrahydroazepino(2,1-b)quinazolin-12(6H)-one, monohydrochloride
THA-Q

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=O)N2CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.